molecular formula C10H8ClNO3 B1620737 4-Chloro-3-nitrophenyl cyclopropyl ketone CAS No. 31545-26-3

4-Chloro-3-nitrophenyl cyclopropyl ketone

Cat. No. B1620737
CAS RN: 31545-26-3
M. Wt: 225.63 g/mol
InChI Key: UISHBVQQPVMSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-nitrophenyl cyclopropyl ketone” is a chemical compound with the empirical formula C10H8ClNO3 . It is a solid substance .


Synthesis Analysis

The synthesis of cyclopropane derivatives like “4-Chloro-3-nitrophenyl cyclopropyl ketone” can be achieved through various methods. One such method involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-nitrophenyl cyclopropyl ketone” can be represented by the SMILES string O=N+C1=CC (C (C2CC2)=O)=CC=C1Cl . The InChI representation is 1S/C10H8ClNO3/c11-8-4-3-7 (5-9 (8)12 (14)15)10 (13)6-1-2-6/h3-6H,1-2H2 .


Physical And Chemical Properties Analysis

“4-Chloro-3-nitrophenyl cyclopropyl ketone” is a solid substance . Its molecular weight is 225.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety And Hazards

According to the safety data sheet, “4-Chloro-3-nitrophenyl cyclopropyl ketone” is classified under Acute Tox. 4 Oral - Skin Sens. 1 according to GHS07 . It is recommended to wear appropriate protective eyeglasses or chemical safety goggles when handling this chemical .

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHBVQQPVMSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185450
Record name 4-Chloro-3-nitrophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrophenyl cyclopropyl ketone

CAS RN

31545-26-3
Record name (4-Chloro-3-nitrophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31545-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrophenyl cyclopropyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-CHLORO-3-NITROPHENYL)(CYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV7S4KI1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under argon and at −10° C., 20 g (110.7 mmol) of (4-chlorophenyl)(cyclopropyl)methanone were added slowly to 60 ml of concentrated nitric acid. The reaction mixture was then slowly warmed to 5° C. and stirred at this temperature for 6 h. Carefully, the reaction solution was then added with stirring to about 100 ml of ice-water. This resulted in the precipitation of a white solid which was filtered off with suction and washed repeatedly with water. The solid obtained in this manner was then dried under high vacuum. This gave 24.3 g (97% of theory) of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrophenyl cyclopropyl ketone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrophenyl cyclopropyl ketone
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-nitrophenyl cyclopropyl ketone
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrophenyl cyclopropyl ketone
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitrophenyl cyclopropyl ketone
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-nitrophenyl cyclopropyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.